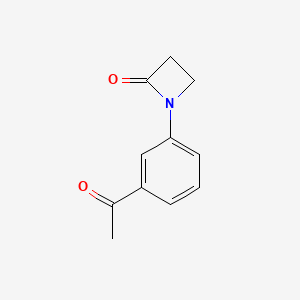
1-(3-acetilfenil)azetidin-2-ona
Descripción general
Descripción
“2-Azetidinone, 1-(3-acetylphenyl)-” is a cyclic organic compound with a molecular weight of 189.21 g/mol . It is also known as (RS)-3-(acetylsalicyloylamino)-1-ethylpyrrolidin-2-one. Azetidinones are considered versatile nuclei possessing various biological activities, mainly antimicrobial and antifungal activity .
Synthesis Analysis
Azetidinones can be synthesized from phenothiazine in four steps . The process involves a formal [2 + 2] cycloaddition between Schiff bases and the aryloxyketene, which is generated in situ in the key step . A zwitterionic intermediate is formed from the attack of the nitrogen atom of imine to the carbonyl of ketene. The electrocyclic reaction of this intermediate results in the formation of trans-β-lactams .
Molecular Structure Analysis
The molecular structure of “2-Azetidinone, 1-(3-acetylphenyl)-” can be represented by the InChI code: 1S/C11H11NO2/c1-8(13)9-3-2-4-10(7-9)12-6-5-11(12)14/h2-4,7H,5-6H2,1H3 . The structure is also available as a 2D Mol file or a computed 3D SD file .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Azetidinone, 1-(3-acetylphenyl)-” include a molecular weight of 189.21 g/mol . The compound is a powder .
Aplicaciones Científicas De Investigación
Agentes Antimicrobianos
Los derivados de “1-(3-acetilfenil)azetidin-2-ona” han sido explorados por su potencial como agentes antimicrobianos. La similitud estructural con los antibióticos β-lactámicos, que son críticos en la lucha contra las infecciones bacterianas, sugiere que estos compuestos podrían sintetizarse y modificarse para mejorar sus propiedades antimicrobianas .
Compuestos Antimitóticos
La investigación ha indicado que ciertas azetidin-2-onas exhiben actividad antimitótica, que podría aprovecharse en el desarrollo de terapias contra el cáncer. Estos compuestos interfieren con la división celular, lo que los convierte en posibles candidatos para dirigirse a las células cancerosas que se dividen rápidamente .
Síntesis de Compuestos Espirocíclicos
Los compuestos espirocíclicos, que presentan dos anillos que comparten un solo átomo, tienen propiedades medicinales significativas. “this compound” puede servir como un bloque de construcción en la síntesis de β-lactámicos espirocíclicos, contribuyendo al desarrollo de nuevos agentes terapéuticos .
Método de Sintón β-Lactámico
El anillo β-lactámico de “this compound” lo convierte en un sintón versátil para la construcción de moléculas complejas. Este método se ha utilizado para sintetizar aminoácidos, alcaloides y toxoides con potenciales actividades biológicas .
Síntesis de Química Verde
El compuesto se ha utilizado en enfoques de química verde para la síntesis de azetidinonas sustituidas con pirrol. Estos métodos enfatizan los procesos respetuosos con el medio ambiente, como el uso de cantidades catalíticas de yodo molecular bajo irradiación de microondas .
Aplicaciones Peptidomiméticas
Las azetidinas se consideran excelentes sustitutos de aminoácidos debido a sus características estructurales. “this compound” podría utilizarse en el diseño de peptidomiméticos, que imitan la estructura de los péptidos y pueden interrumpir las interacciones proteína-proteína en diversas enfermedades .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s worth noting that azetidin-2-one derivatives, a class of compounds to which 1-(3-acetylphenyl)azetidin-2-one belongs, have been found to exhibit diversified biological and pharmacological activity .
Mode of Action
The inherent rigidity of spirocyclic compounds, a class that includes azetidin-2-one derivatives, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Biochemical Pathways
Azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity, suggesting they may interact with multiple biochemical pathways .
Result of Action
Azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity, suggesting they may have multiple effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
2-Azetidinone, 1-(3-acetylphenyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The compound can inhibit or activate this enzyme, thereby affecting the metabolic pathways it regulates . Additionally, 2-Azetidinone, 1-(3-acetylphenyl)- has been shown to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and impacting downstream signaling events .
Cellular Effects
2-Azetidinone, 1-(3-acetylphenyl)- exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis through oxidative stress-mediated pathways . This compound influences cell signaling pathways, including the intrinsic mitochondrial pathway, leading to the activation of caspases and subsequent cell death. Furthermore, 2-Azetidinone, 1-(3-acetylphenyl)- affects gene expression by modulating transcription factors and epigenetic regulators, thereby altering the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Azetidinone, 1-(3-acetylphenyl)- involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and downstream signaling . Additionally, 2-Azetidinone, 1-(3-acetylphenyl)- can modulate gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in chromatin structure and gene accessibility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azetidinone, 1-(3-acetylphenyl)- have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound exhibits moderate stability under physiological conditions, with a half-life of approximately 24 hours . Over time, it undergoes hydrolysis and other degradation processes, leading to the formation of inactive metabolites. Long-term studies have shown that prolonged exposure to 2-Azetidinone, 1-(3-acetylphenyl)- can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-Azetidinone, 1-(3-acetylphenyl)- vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in xenograft models . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity. These findings highlight the importance of dose optimization in preclinical studies to maximize the compound’s efficacy while minimizing adverse effects .
Metabolic Pathways
2-Azetidinone, 1-(3-acetylphenyl)- is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites. These metabolites can have different pharmacological activities and contribute to the overall effects of the compound. Additionally, 2-Azetidinone, 1-(3-acetylphenyl)- can influence metabolic flux and alter the levels of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of 2-Azetidinone, 1-(3-acetylphenyl)- within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and distribution. Additionally, binding proteins, such as albumin, can influence the compound’s bioavailability and tissue distribution. These factors play a crucial role in determining the pharmacokinetics and pharmacodynamics of 2-Azetidinone, 1-(3-acetylphenyl)- .
Subcellular Localization
The subcellular localization of 2-Azetidinone, 1-(3-acetylphenyl)- is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, phosphorylation or acetylation of the compound can direct it to the nucleus, where it can interact with transcription factors and chromatin-modifying enzymes to regulate gene expression . Understanding the subcellular localization of 2-Azetidinone, 1-(3-acetylphenyl)- is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Propiedades
IUPAC Name |
1-(3-acetylphenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(13)9-3-2-4-10(7-9)12-6-5-11(12)14/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXZFPHDSAVEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

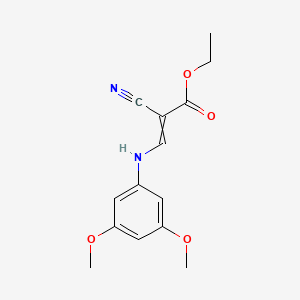
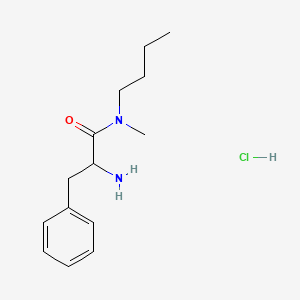
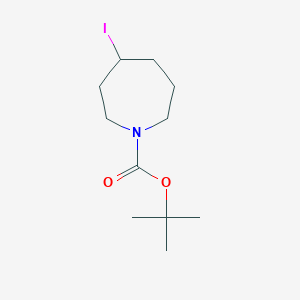
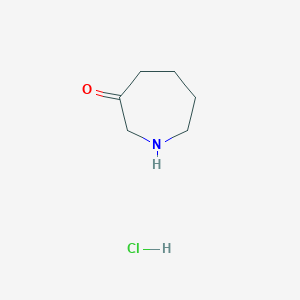
![6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1374887.png)
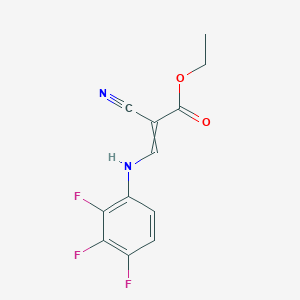
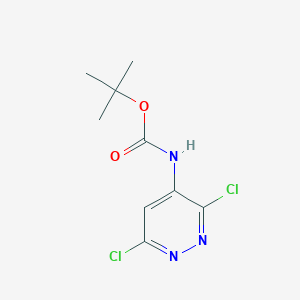
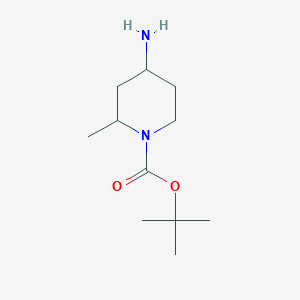
![Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1374891.png)
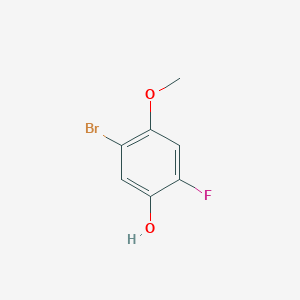
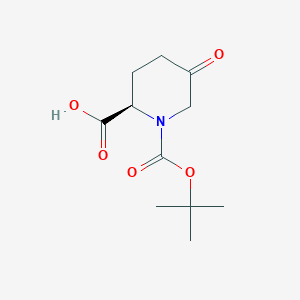
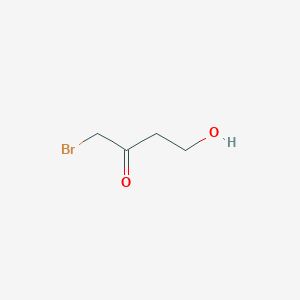

![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)